beta-N-Methylamino-L-alanine
beta-N-Methylamino-L-alanine
L-BMAA is a non-proteinogenic L-alpha-amino acid that is L-alanine in which one of the methyl hydrogens is replaced by a methylamino group. A non-proteinogenic amino acid produced by cyanobacteria, it is a neurotoxin that has been postulated as a possible cause of neurodegenerative disorders of aging such as Alzheimer's disease, amyotrophic lateral sclerosis, and the amyotrophic lateral sclerosis/parkinsonism-dementia complex (ALS-PDC) syndrome of Guam. It has a role as a neurotoxin and a bacterial metabolite. It is a secondary amino compound, a non-proteinogenic L-alpha-amino acid, a L-alanine derivative and a diamino acid.
beta-N-Methylamino-L-alanine is a natural product found in Cycas circinalis, Cycas revoluta, and other organisms with data available.
Methylamino-L-alanine,КBMAA, is a non-proteinogenic amino acid produced by cyanobacteria. It is a plant toxin found in the seeds of the cycad (division Cycadophyta). It is produced by cyanobacteria of the genus Nostoc that live on the plant's roots and exibits neurotoxic effects. Acutely, BMAA can act as an excitotoxin on glutamate receptors such as NMDA, calcium dependent AMPA and kainite receptors. The activation of the metabotropic glutamate receptor 5 is believed to induce oxidative stress in the neuron by depletion of glutathione. BMAA is also suggested to misincorporate into nascent proteins in place of L-Serine, possibly causing protein misfolding and aggregation, both hallmarks of tangle diseases, including Alzheimer's, Parkinson's and ALS, PSP and Lewy Body Disease. In-vitro research has shown that protein association of L-BMAA can be inhibited in presence of excess L-Serine. (Wikipedia)
beta-N-Methylamino-L-alanine is a natural product found in Cycas circinalis, Cycas revoluta, and other organisms with data available.
Methylamino-L-alanine,КBMAA, is a non-proteinogenic amino acid produced by cyanobacteria. It is a plant toxin found in the seeds of the cycad (division Cycadophyta). It is produced by cyanobacteria of the genus Nostoc that live on the plant's roots and exibits neurotoxic effects. Acutely, BMAA can act as an excitotoxin on glutamate receptors such as NMDA, calcium dependent AMPA and kainite receptors. The activation of the metabotropic glutamate receptor 5 is believed to induce oxidative stress in the neuron by depletion of glutathione. BMAA is also suggested to misincorporate into nascent proteins in place of L-Serine, possibly causing protein misfolding and aggregation, both hallmarks of tangle diseases, including Alzheimer's, Parkinson's and ALS, PSP and Lewy Body Disease. In-vitro research has shown that protein association of L-BMAA can be inhibited in presence of excess L-Serine. (Wikipedia)
Brand Name:
Vulcanchem
CAS No.:
15920-93-1
VCID:
VC21056036
InChI:
InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m0/s1
SMILES:
CNCC(C(=O)O)N
Molecular Formula:
C4H10N2O2
Molecular Weight:
118.13 g/mol
beta-N-Methylamino-L-alanine
CAS No.: 15920-93-1
Cat. No.: VC21056036
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L-BMAA is a non-proteinogenic L-alpha-amino acid that is L-alanine in which one of the methyl hydrogens is replaced by a methylamino group. A non-proteinogenic amino acid produced by cyanobacteria, it is a neurotoxin that has been postulated as a possible cause of neurodegenerative disorders of aging such as Alzheimer's disease, amyotrophic lateral sclerosis, and the amyotrophic lateral sclerosis/parkinsonism-dementia complex (ALS-PDC) syndrome of Guam. It has a role as a neurotoxin and a bacterial metabolite. It is a secondary amino compound, a non-proteinogenic L-alpha-amino acid, a L-alanine derivative and a diamino acid. beta-N-Methylamino-L-alanine is a natural product found in Cycas circinalis, Cycas revoluta, and other organisms with data available. Methylamino-L-alanine,КBMAA, is a non-proteinogenic amino acid produced by cyanobacteria. It is a plant toxin found in the seeds of the cycad (division Cycadophyta). It is produced by cyanobacteria of the genus Nostoc that live on the plant's roots and exibits neurotoxic effects. Acutely, BMAA can act as an excitotoxin on glutamate receptors such as NMDA, calcium dependent AMPA and kainite receptors. The activation of the metabotropic glutamate receptor 5 is believed to induce oxidative stress in the neuron by depletion of glutathione. BMAA is also suggested to misincorporate into nascent proteins in place of L-Serine, possibly causing protein misfolding and aggregation, both hallmarks of tangle diseases, including Alzheimer's, Parkinson's and ALS, PSP and Lewy Body Disease. In-vitro research has shown that protein association of L-BMAA can be inhibited in presence of excess L-Serine. (Wikipedia) |
|---|---|
| CAS No. | 15920-93-1 |
| Molecular Formula | C4H10N2O2 |
| Molecular Weight | 118.13 g/mol |
| IUPAC Name | (2S)-2-amino-3-(methylamino)propanoic acid |
| Standard InChI | InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m0/s1 |
| Standard InChI Key | UJVHVMNGOZXSOZ-VKHMYHEASA-N |
| Isomeric SMILES | CNC[C@@H](C(=O)O)N |
| SMILES | CNCC(C(=O)O)N |
| Canonical SMILES | CNCC(C(=O)O)N |
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